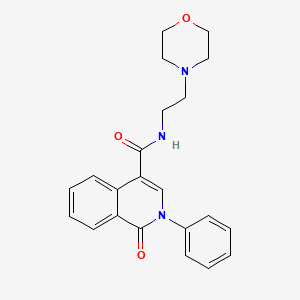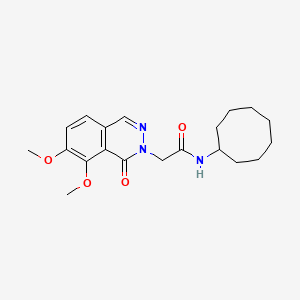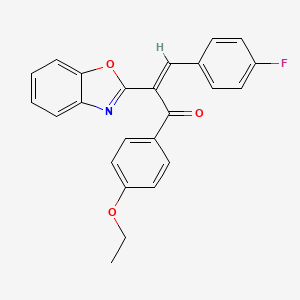![molecular formula C26H27N3OS3 B11149261 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149261.png)
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve mentioned is a complex organic molecule with intriguing structural features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
This compound combines elements from various functional groups, including pyrazole, thiazolidinone, and phenyl rings. Its unique structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes::
One-Pot Synthesis: A common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde or ketone. The butylsulfanyl group is introduced during this step.
Multicomponent Reactions (MCRs): These efficient processes allow the simultaneous assembly of multiple fragments. For example, a MCR involving thiazolidinone, pyrazole, and an aldehyde can yield the desired compound.
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Lewis acids or bases may catalyze the condensation reactions.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts are ongoing to optimize synthetic routes for large-scale manufacturing.
Análisis De Reacciones Químicas
This compound may undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Cyclization: Intramolecular reactions leading to ring closure.
Major products depend on reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Catalysis: Investigating its catalytic properties due to the sulfur-containing moiety.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Anti-inflammatory Properties:
Materials Science: Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar compounds include:
Propyl 3-{4-[2-(sec-butylsulfanyl)phenyl]-1-piperazinyl}propylcarbamate: Shares structural features.
3-[4-(butylsulfanyl)phenyl]-3,4-dihydroquinazolin-4-one: A related compound.
Propiedades
Fórmula molecular |
C26H27N3OS3 |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17- |
Clave InChI |
MGHIZXSQORRLSI-QJOMJCCJSA-N |
SMILES isomérico |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
SMILES canónico |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11149182.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11149188.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11149194.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11149217.png)


![1-isopropyl-N-[2-(4-pyridyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11149232.png)
![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate](/img/structure/B11149233.png)
![2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone](/img/structure/B11149238.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)

![2-Methyl-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11149273.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)butanamido]propanoic acid](/img/structure/B11149280.png)
